

KIN1148: A Technical Guide to its Structural and Functional Properties

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Compound of Interest

Compound Name: KIN1148

Cat. No.: B15567347

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Abstract

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a potent vaccine adjuvant.[1][2] It is a medicinal chemistry-optimized analog of the initial hit compound KIN1000, designed for improved solubility and pharmacokinetic properties.[3] **KIN1148** directly binds to and activates Retinoic Acid-Inducible Gene-I (RIG-I), a key cytosolic pattern recognition receptor, to initiate a robust innate immune response.[3] This activation of the RIG-I signaling pathway leads to the downstream phosphorylation and nuclear translocation of IRF3 and the activation of NF-κB.[3][4] Consequently, **KIN1148** induces the expression of a range of IRF3-dependent antiviral genes, cytokines, and chemokines, which contribute to its adjuvant activity.[3][5] In preclinical models, **KIN1148** has demonstrated significant efficacy in enhancing the immunogenicity and protective efficacy of influenza vaccines.[3][4][6] This technical guide provides a comprehensive overview of the structural and functional properties of **KIN1148**, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Structural Properties

KIN1148 is a benzobisthiazole compound with the formal name N-benzo[1,2-d:3,4-d']bisthiazol-2-yl-2-naphthalenecarboxamide.[7] It was developed through structure-activity relationship (SAR) studies to optimize the properties of the parent compound, KIN1000.[3]

Property	Value	Reference
Chemical Formula	C ₁₉ H ₁₁ N ₃ OS ₂	[7]
Molecular Weight	361.44 g/mol	[7]
Appearance	Crystalline solid	
Solubility	Soluble in DMSO and DMF	
Chemical Structure	N-benzo[1,2-d:3,4-d']bisthiazol-2-yl-2-naphthalenecarboxamide	[7]

Functional Properties and Mechanism of Action

KIN1148 functions as a direct agonist of RIG-I, a key sensor of viral RNA in the cytoplasm.[3] Unlike the natural RIG-I ligands which are RNA molecules with a 5'-triphosphate group, **KIN1148** is a small molecule that activates RIG-I in an RNA- and ATP-independent manner.[3]

The binding of **KIN1148** to RIG-I induces a conformational change in the protein, leading to its self-oligomerization and the recruitment of the downstream adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein).[3] This initiates a signaling cascade that results in the activation of two key transcription factors: IRF3 and NF-κB.[3][4]

Activated IRF3 and NF-κB translocate to the nucleus and induce the transcription of a wide range of genes involved in the antiviral and inflammatory response. This includes type I interferons, as well as various cytokines and chemokines that play a crucial role in orchestrating the adaptive immune response.[3][5]

In Vitro Activity

KIN1148 has been shown to induce a dose-dependent nuclear translocation of IRF3 in PH5CH8 cells.[2][4] It also activates IRF3-responsive promoters and stimulates the expression of IRF3-dependent genes such as ISG54 and OASL.[2][4] Furthermore, **KIN1148** treatment of PMA-activated THP-1 cells leads to the production of the chemokine IP-10 (CXCL10).[4] In human monocyte-derived dendritic cells (moDCs), **KIN1148** promotes maturation, as

evidenced by the increased cell surface expression of the co-stimulatory molecules CD83 and CD86.[3]

Assay	Cell Line	Effect of KIN1148	Reference
IRF3 Nuclear Translocation	PH5CH8	Dose-dependent increase	[4]
IRF3-dependent Gene Expression	PH5CH8	Increased expression of ISG54 and OASL	[4]
Chemokine Production	THP-1	Increased production of IP-10	[4]
Dendritic Cell Maturation	human moDCs	Upregulation of CD83 and CD86 expression	[3]

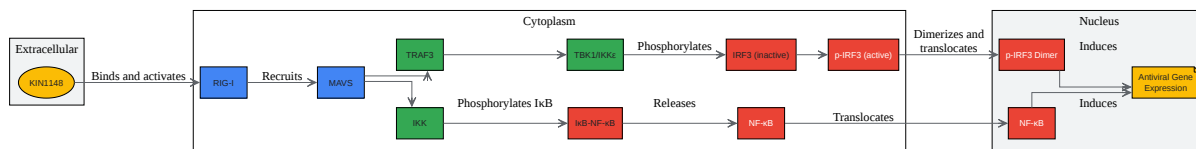
In Vivo Adjuvant Activity

When co-administered with a suboptimal dose of a split influenza virus vaccine in mice, **KIN1148** significantly enhances the protective immune response against a lethal viral challenge.[3][4] This adjuvant effect is characterized by:

- Enhanced humoral immunity: Prime-boost immunization with a vaccine containing **KIN1148** leads to a significant increase in influenza virus-specific IgG antibodies and neutralizing antibody titers.[3][4]
- Induction of a balanced T-cell response: **KIN1148** promotes a Th2-biased T-cell response, characterized by the production of IL-4 and IL-10, which can help to mitigate excessive inflammation and tissue damage associated with viral infection.[4][8]
- Improved protection: Mice receiving the **KIN1148**-adjuvanted vaccine exhibit higher survival rates and reduced lung viral loads following a lethal influenza virus challenge compared to mice receiving the vaccine alone.[3][4]

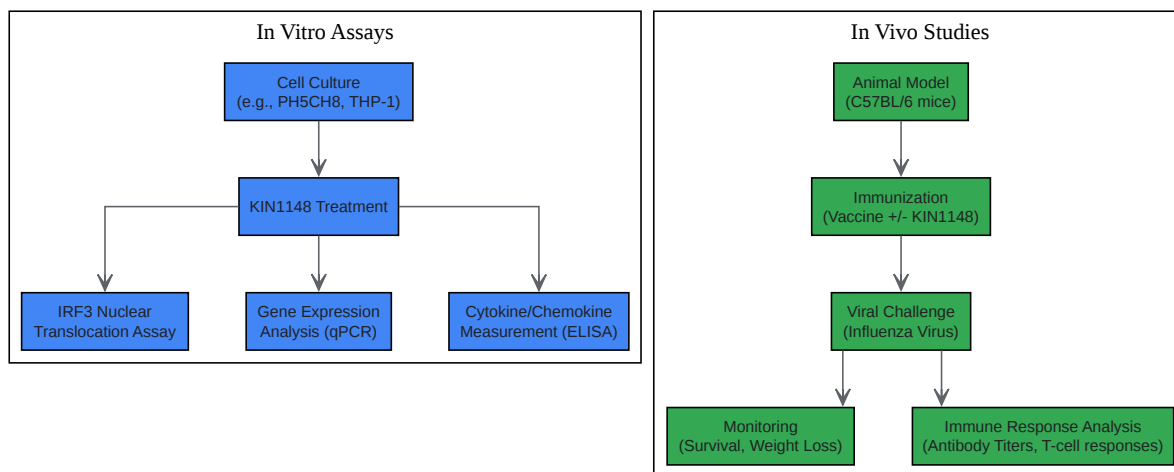
Animal Model	Vaccine	Challenge Virus	Key Findings	Reference
C57BL/6N mice	Suboptimal dose of H1N1 split vaccine	Mouse-adapted influenza A/California/04/2009	Increased survival, reduced weight loss, enhanced virus-specific IgG and neutralizing antibody titers, induction of IL-4 and IL-10.	[4]
C57BL/6J mice	H5N1 split vaccine	Recombinant H5N1 influenza virus	Enhanced protection, increased total IgG and IgG1, induction of broadly neutralizing antibodies, and augmented CD4+ and CD8+ T cell responses.	[3]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **KIN1148** signaling pathway.



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Caption: General experimental workflow for **KIN1148** characterization.

Detailed Experimental Protocols

IRF3 Nuclear Translocation Assay

This protocol is adapted from methodologies used to characterize **KIN1148**'s effect on IRF3 activation.^[4]

- **Cell Culture:** Plate PH5CH8 cells in 96-well plates and culture overnight.
- **Compound Treatment:** Treat the cells with a dose range of **KIN1148** (e.g., 0.1 to 30 μ M) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
- **Fixation and Permeabilization:** Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- **Immunostaining:** Incubate the cells with a primary antibody against IRF3, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
- **Imaging and Analysis:** Acquire images using a high-content imaging system. Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity of IRF3 in the nucleus versus the cytoplasm.

In Vivo Mouse Immunization and Challenge Study

This protocol is a generalized representation of the in vivo studies conducted with **KIN1148**.^[3]
^[4]

- **Animal Model:** Use 6-8 week old female C57BL/6N mice.
- **Immunization:**
 - Prepare the vaccine formulation by mixing a suboptimal dose of the influenza split vaccine with **KIN1148** formulated in liposomes or a vehicle control.
 - Administer the formulation intramuscularly to the mice on day 0 (prime) and day 21 (boost).
- **Viral Challenge:**

- On day 42 (21 days post-boost), challenge the mice intranasally with a lethal dose (e.g., 10x LD50) of mouse-adapted influenza virus.
- Monitoring:
 - Monitor the mice daily for 14 days for survival and weight loss.
- Immunological Analysis:
 - Collect blood samples at specified time points to measure influenza-specific antibody titers using ELISA and hemagglutination inhibition (HAI) assays.
 - At the end of the study or at specific time points post-challenge, harvest lungs and spleens to analyze viral load (by plaque assay or qPCR) and characterize T-cell responses (by intracellular cytokine staining and flow cytometry).

Conclusion

KIN1148 is a promising small-molecule vaccine adjuvant that activates the innate immune system through the direct agonism of RIG-I. Its ability to induce a robust and balanced immune response, leading to enhanced protection against influenza virus infection in preclinical models, highlights its potential for improving the efficacy of existing and future vaccines. The well-defined mechanism of action and the availability of detailed characterization data make **KIN1148** a valuable tool for researchers in immunology and vaccine development. Further investigation into its broader applications and potential for human use is warranted.

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